4,5-dibromo-1-ethenyl-1H-imidazole
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Overview
Description
4,5-Dibromo-1-ethenyl-1H-imidazole: is a heterocyclic organic compound with the molecular formula C5H4Br2N2 . It is characterized by the presence of two bromine atoms at the 4 and 5 positions, and an ethenyl group at the 1 position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1-ethenyl-1H-imidazole typically involves the bromination of 1-ethenyl-1H-imidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a controlled environment to ensure consistent product quality. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-ethenyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
- Substituted imidazoles with various functional groups.
- Epoxides or ethyl derivatives depending on the reaction conditions .
Scientific Research Applications
Chemistry: 4,5-Dibromo-1-ethenyl-1H-imidazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the functionality of these materials .
Mechanism of Action
The mechanism by which 4,5-dibromo-1-ethenyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 4,5-Dibromo-1-methyl-1H-imidazole
- 4,5-Dichloro-1-ethenyl-1H-imidazole
Comparison: 4,5-Dibromo-1-ethenyl-1H-imidazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl or chloro analogs. The ethenyl group allows for additional chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
193066-44-3 |
---|---|
Molecular Formula |
C5H4Br2N2 |
Molecular Weight |
251.9 |
Purity |
95 |
Origin of Product |
United States |
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